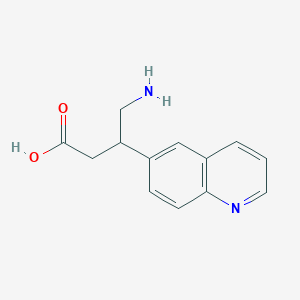

4-Amino-3-(quinolin-6-yl)butanoic acid

Description

4-Amino-3-(quinolin-6-yl)butanoic acid is a specialized amino acid derivative featuring a quinoline moiety attached at the 6-position of the aromatic ring. This compound is part of a broader class of 4-aminobutanoic acid derivatives, which are structurally analogous to γ-aminobutyric acid (GABA), a critical neurotransmitter in the central nervous system.

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

4-amino-3-quinolin-6-ylbutanoic acid |

InChI |

InChI=1S/C13H14N2O2/c14-8-11(7-13(16)17)9-3-4-12-10(6-9)2-1-5-15-12/h1-6,11H,7-8,14H2,(H,16,17) |

InChI Key |

QIVHNHJKZGNLAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(CC(=O)O)CN)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(quinolin-6-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with amino acids under specific conditions. For instance, the reaction of quinoline-6-carboxylic acid with an appropriate amine can yield the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of 4-Amino-3-(quinolin-6-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(quinolin-6-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring or the amino group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-6-carboxylic acid derivatives, while substitution reactions can produce a wide range of amino-quinoline compounds .

Scientific Research Applications

4-Amino-3-(quinolin-6-yl)butanoic acid is a chemical compound with a variety of applications in scientific research, including use as a building block for synthesizing complex organic molecules. It is characterized by an amino group, a butanoic acid backbone, and a quinoline moiety. The compound's structure includes an amino group attached to the third carbon of a butanoic acid chain, with a quinoline ring substituted at the sixth carbon.

Scientific Research Applications

Chemistry

- 4-Amino-3-(quinolin-6-yl)butanoic acid serves as a fundamental building block in the synthesis of complex organic molecules.

- It is employed in modifying compounds to enhance their effectiveness and specificity in biological applications.

Biology

- This compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

- It is studied as a potential enzyme inhibitor involved in metabolic pathways.

- Interaction studies are performed to understand how 4-Amino-3-(quinolin-6-yl)butanoic acid interacts with biological systems to elucidate its pharmacodynamics and pharmacokinetics.

Medicine

- Ongoing research explores its potential as a therapeutic agent for various diseases.

- It has been identified as a novel 4-aminoquinoline derivative exhibiting curative activity against chloroquine-resistant malaria parasites .

- Analogs of 4-aminoquinoline with altered side chains show potential as leads for developing new drugs .

Industry

- 4-Amino-3-(quinolin-6-yl)butanoic acid is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(quinolin-6-yl)butanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key structural and functional differences between 4-amino-3-(quinolin-6-yl)butanoic acid and its analogs:

Key Comparative Insights

Biological Activity Baclofen: The 4-chlorophenyl substituent confers potent GABAB receptor agonism, with stereospecific activity (R-enantiomer is active) . In contrast, the quinolin-6-yl group in the target compound may shift activity toward other targets, such as kinases or DNA-binding proteins, due to quinoline's prevalence in anticancer and antimicrobial agents .

The quinolin-6-yl derivative is expected to have even lower solubility due to its extended aromatic system, whereas the pyridin-4-yl analog’s reduced lipophilicity may improve aqueous compatibility . Synthesis: The synthesis of quinoline derivatives (e.g., 4-oxo-4-(quinolin-6-phenylamino)butanoic acid) often involves succinic anhydride and aminoquinoline under inert conditions, as described in . Baclofen synthesis typically employs chlorophenyl precursors, highlighting substituent-dependent synthetic routes .

Fmoc-Protected Derivative: Utilized in solid-phase peptide synthesis, underscoring the role of protective groups in modulating reactivity and application scope .

Biological Activity

4-Amino-3-(quinolin-6-yl)butanoic acid is an organic compound notable for its unique structure, which features an amino group, a butanoic acid backbone, and a quinoline moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor in various metabolic pathways. Understanding its biological activity is crucial for developing therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Amino-3-(quinolin-6-yl)butanoic acid can be represented as:

This compound's structural characteristics contribute to its interaction with biological systems, influencing its pharmacodynamics and pharmacokinetics.

Structural Features Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid | Contains a thiophene ring instead of quinoline | Exhibits different biological activity due to sulfur presence |

| 4-Amino-N-(quinolin-6-yl)butanamide | Amide form instead of carboxylic acid | Potentially different solubility and bioactivity |

| 2-Amino-3-(quinolin-6-yl)propanoic acid | Propanoic acid backbone | Structural variation may influence enzyme interactions |

Enzyme Inhibition

Research indicates that 4-Amino-3-(quinolin-6-yl)butanoic acid may inhibit specific enzymes involved in metabolic processes. Preliminary studies suggest interactions with various biological targets, potentially leading to therapeutic applications. For instance, compounds with similar structures have shown promise as inhibitors of ADAMTS enzymes, which are implicated in osteoarthritis treatment .

Pharmacological Research Findings

- Inhibition of Metabolic Pathways : The compound has been investigated for its ability to inhibit enzymes critical in metabolic pathways, impacting cellular functions and disease processes.

- Potential as a Prodrug : Studies on amino acid derivatives indicate that modifications can enhance bioavailability and therapeutic effectiveness. The introduction of pro-moieties may improve the transport of drugs across biological membranes .

- Comparative Studies : Research comparing 4-Amino-3-(quinolin-6-yl)butanoic acid with other butanoic acid derivatives has shown varying degrees of biological activity, emphasizing the importance of structural modifications in drug design .

Case Studies

Case Study 1: Inhibition of ADAMTS Enzymes

A series of α-glutamic acid-based compounds were synthesized and tested for their inhibitory effects on ADAMTS enzymes. The most active compound demonstrated IC50 values of 1.2 μM for ADAMTS-4 and 0.8 μM for ADAMTS-5, suggesting that structural analogs like 4-Amino-3-(quinolin-6-yl)butanoic acid could be explored further for similar activities .

Case Study 2: Prodrug Development

Research on amino acid prodrugs has highlighted the role of specific amino acids in enhancing drug absorption and bioavailability. The use of L-valine esters has shown improvements in permeability and conversion rates compared to parent compounds, indicating that similar strategies could be applied to derivatives of 4-Amino-3-(quinolin-6-yl)butanoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.